molecular formula C17H19NO B12543122 N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide CAS No. 674365-24-3

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide

Cat. No.: B12543122
CAS No.: 674365-24-3
M. Wt: 253.34 g/mol
InChI Key: SUJSHWPJOGAODU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two methyl groups on the phenyl ring and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,6-dimethylaniline with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide is unique due to the presence of two methyl groups on both phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research .

Properties

CAS No.

674365-24-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-11-8-9-15(14(4)10-11)17(19)18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3,(H,18,19)

InChI Key

SUJSHWPJOGAODU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)C

Origin of Product

United States

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